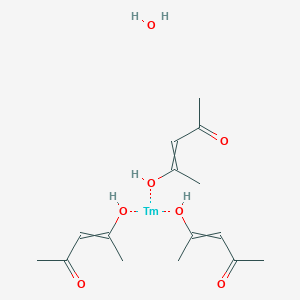

Thulium tris(4-oxopent-2-en-2-olate)

Beschreibung

Eigenschaften

CAS-Nummer |

14589-44-7 |

|---|---|

Molekularformel |

C15H21O6Tm |

Molekulargewicht |

466.26 g/mol |

IUPAC-Name |

tris(4-oxopent-2-en-2-olate);thulium(3+) |

InChI |

InChI=1S/3C5H8O2.Tm/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |

InChI-Schlüssel |

ASFMKHGVRGERPB-UHFFFAOYSA-K |

Kanonische SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Tm+3] |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Thulium Iii Acetylacetonate Complexes

Mechanistic Studies of Thulium(III) Acetylacetonate (B107027) Formation

The formation of thulium(III) acetylacetonate involves the reaction of a thulium(III) source, such as thulium hydroxide (B78521), with acetylacetone (B45752). smolecule.com The acetylacetonate ligands coordinate to the thulium ion, forming stable chelate rings. The reaction mechanism is influenced by several factors, including the nature of the reactants and the solvent.

Studies on lanthanide complexes with β-diketones indicate that the formation kinetics are dependent on the specific lanthanide ion and the reaction conditions. The process generally involves the stepwise replacement of solvent or other coordinated anions by the acetylacetonate ligand. nih.gov For lanthanide complexes, the rate of formation can be influenced by the dissociation rates of existing complexes in the aqueous phase. tandfonline.com The interaction between the lanthanide ion and the β-diketonate ligand is a key step, and the stability of the resulting complex is a driving force for the reaction.

Green Chemistry Approaches in Thulium(III) Acetylacetonate Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods for metal acetylacetonates (B15086760). google.comgoogle.com These "green" approaches aim to minimize waste, avoid hazardous solvents, and reduce energy consumption.

One such approach is the direct reaction of a metal hydroxide with acetylacetone in an aqueous medium, which is considered an environmentally benign process. google.comgoogle.com Microwave-assisted synthesis is another green chemistry technique that has been successfully applied to the synthesis of lanthanide complexes. researchgate.net This method offers several advantages, including significantly reduced reaction times, rapid heating, and often improved yields and purity. researchgate.net For instance, microwave irradiation can shorten reaction times to 30–60 minutes and produce nanoparticles with a narrow size distribution.

Templated Synthesis and Supramolecular Assembly Strategies

Lanthanide ions, including thulium(III), can act as templates to direct the formation of complex molecular architectures. rsc.org This templating effect is crucial in the synthesis of supramolecular structures like cryptates, rotaxanes, and molecular knots. rsc.orgacs.orgrsc.org The high coordination numbers of lanthanide ions make them suitable for assembling multiple ligand components into intricate structures. acs.orgrsc.org

In the context of thulium(III) acetylacetonate, while direct templated synthesis of the simple tris-complex is not the primary focus, the principles of supramolecular assembly are relevant for creating more complex, heterometallic, or functionalized structures. For example, lanthanide β-diketonates can be used as building blocks for constructing metal-organic frameworks (MOFs), which are highly ordered, porous materials with a wide range of applications. rsc.orgresearchgate.netmdpi.com The acetylacetonate ligand can influence the final structure and properties of these supramolecular assemblies. The reaction of the dihydrate of thulium(III) acetylacetonate with other ligands can lead to the formation of polynuclear clusters with specific arrangements of metal ions and ligands. wikipedia.org

High-Yield and Scalable Preparation Routes for Research Applications

For research purposes, having access to high-yield and scalable synthetic routes for thulium(III) acetylacetonate is crucial. Traditional methods, such as the reaction of thulium(III) chloride with acetylacetone in a suitable solvent under reflux, are commonly used. Optimization of reaction parameters is key to achieving high yields.

Key Parameters for High-Yield Synthesis:

| Parameter | Optimal Range/Condition | Impact on Synthesis |

|---|---|---|

| pH | 6.5–7.0 | Prevents hydrolysis of the Tm³⁺ ion and promotes optimal yield (≥85%). |

| Temperature | 60–80°C | Ensures complete coordination of the ligand within a 4–6 hour reaction time. |

| Stoichiometry | 1:3 metal-to-ligand ratio | Ensures complete formation of the tris-complex. |

| Solvent | Ethanol (B145695) or methanol (B129727) | Enhances the solubility of the acetylacetone ligand. |

Recent advancements have introduced solvothermal and microwave-assisted methods to improve yield and purity. Solvothermal synthesis, carried out in a closed system at elevated temperatures (120–150°C), can lead to higher crystallinity and purities of 95–97%. Microwave-assisted synthesis, while rapid, typically yields purities in the range of 89–93%.

Solvent Effects and Reaction Pathway Optimization in Thulium(III) Acetylacetonate Synthesis

The choice of solvent plays a critical role in the synthesis of thulium(III) acetylacetonate, influencing reaction rates, yields, and even the structure of the final product. The solvent's polarity and coordinating ability can affect the solubility of reactants and the stability of reaction intermediates.

In non-polar solvents, the reaction mechanism for similar complexes can differ from that in polar solvents. acs.org For instance, in the synthesis of lanthanide β-diketonate complexes, solvents like ethanol or methanol are often chosen to enhance the solubility of the acetylacetone ligand. The presence of water can also be a factor, with some syntheses being carried out in aqueous mixtures to control side reactions.

Reaction pathway optimization involves a systematic study of various parameters to achieve the desired outcome. This includes not only the choice of solvent but also the reaction temperature, pH, and the nature of the thulium precursor and any base used to deprotonate the acetylacetone. For instance, the use of a buffer can be employed to control the pH of the reaction mixture. google.comgoogle.com The study of solvent effects is crucial for controlling the kinetics of complex formation and for designing efficient separation processes like solvent extraction. nih.govrsc.org

Molecular and Supramolecular Architectures of Thulium Iii Acetylacetonate Systems

Single-Crystal X-ray Diffraction Analysis of Coordination Geometry and Bonding

In a common manifestation, thulium(III) acetylacetonate (B107027) crystallizes as a dihydrate, Tm(C₅H₇O₂)₃(H₂O)₂, where the central thulium ion is surrounded by six oxygen atoms from the three acetylacetonate ligands and two oxygen atoms from the water molecules. wikipedia.org The coordination environment in analogous lanthanide acetylacetonate complexes is often described as a distorted square antiprism. researchgate.net Studies on closely related thulium(III) trifluoroacetylacetonate complexes, which serve as excellent models, show the thulium center adopting a coordination number of eight with a geometry that approximates an ideal tetragonal-antiprism. researchgate.net

The bonding between the thulium ion and the oxygen atoms of the ligands is primarily electrostatic in nature. X-ray diffraction data provides precise measurements of the Tm-O bond lengths, which vary depending on the type of oxygen donor atom (from the acetylacetonate or an ancillary ligand). researchgate.net

While the coordination polyhedra in thulium(III) acetylacetonate complexes can be approximated by ideal geometries like the square antiprism, they invariably exhibit distortions. researchgate.netresearchgate.net These distortions arise from the structural constraints imposed by the chelating acetylacetonate ligands. acs.org Each bidentate ligand spans one edge of the coordination polyhedron, and the fixed "bite angle" and distance of the ligand prevent the polyhedron from achieving a perfectly regular geometry. acs.orgnih.gov

Analysis of thulium(III) trifluoroacetylacetonate complexes reveals small but significant deviations from ideal geometries. For instance, in several eight-coordinate complexes, the O-Tm-O bond angles show minor deviations of up to 3° from the ideal angles of a tetragonal-antiprism. researchgate.net These distortions are a fundamental characteristic of the molecule's structure, reflecting the balance between the steric demands of the ligands and the coordination preferences of the central metal ion.

Ancillary ligands, which are ligands other than acetylacetonate in the coordination sphere, play a crucial role in determining the final structure of the complex. researchgate.net These are often solvent molecules, such as water, or other donor molecules added during synthesis. The most common ancillary ligands in thulium(III) acetylacetonate systems are water molecules, leading to the formation of hydrates like Tm(C₅H₇O₂)₃(H₂O)₂. wikipedia.org

The identity of the ancillary ligand can influence the coordination number, the coordination geometry, and specific bond lengths within the complex. A study of thulium(III) trifluoroacetylacetonate complexes with different ancillary ligands—specifically water (H₂O) and 1,2-dimethoxyethane (B42094) (DME)—provides clear evidence of this influence. While both resulting complexes feature an eight-coordinate thulium ion in a distorted tetragonal-antiprismatic geometry, the Tm-O bond distances to the ancillary ligands differ. Notably, longer Tm-O bond distances of 243.4(3) pm and 249.9(3) pm are observed for the DME complex compared to the aquo complexes. researchgate.net This demonstrates that the size and electronic properties of the ancillary ligand directly modulate the bonding within the coordination sphere.

| Complex | Ancillary Ligand | Tm-O Bond Type | Bond Length (pm) |

|---|---|---|---|

| [Tm(tfaa)₃(H₂O)]₂ | H₂O (bridging) | Tm-O (tfaa) | 229.4(4) - 235.1(4) |

| Tm-O (μ₂-H₂O) | 242.1(4), 247.5(4) | ||

| [Tm(tfaa)₃(H₂O)₂] | H₂O (terminal) | Tm-O (tfaa) | 229.9(2) - 234.3(2) |

| Tm-O (H₂O) | 238.1(2), 239.3(2) | ||

| [Tm(tfaa)₃(DME)] | DME | Tm-O (tfaa) | 229.0(3) - 234.2(3) |

| Tm-O (DME) | 243.4(3), 249.9(3) |

Intermolecular Interactions and Crystal Packing in Thulium(III) Acetylacetonate Solids

In hydrated forms of thulium(III) acetylacetonate, such as the dihydrate, hydrogen bonding is a dominant intermolecular force. The coordinated water molecules can act as hydrogen bond donors, while the oxygen atoms of the acetylacetonate ligands on neighboring molecules can act as acceptors. researchgate.netresearchgate.net This leads to the formation of extensive hydrogen-bonding networks that link the individual complex molecules into a stable three-dimensional structure. In a related complex, [Tm(tfaa)₃(H₂O)₂]·diglyme (B29089), a likely hydrogen bond is observed between a coordinated water molecule and the oxygen of a co-crystallized diglyme molecule, with an O···O distance of 278(2) pm. researchgate.net

Another significant, though more subtle, interaction that can influence crystal packing is π-π stacking. nih.govmdpi.com The six-membered chelate rings formed by the acetylacetonate ligand and the thulium ion are planar and have some delocalized π-electron density, giving them quasi-aromatic character. rsc.org This allows the planar rings of adjacent molecules to stack on top of each other in an offset fashion, an interaction driven by favorable electrostatic and dispersion forces. nih.gov While not explicitly detailed for thulium(III) acetylacetonate itself, such interactions are known to play an important role in the self-assembly of many metal-organic complexes. rsc.orgresearchgate.net

The formation of crystalline thulium(III) acetylacetonate is a self-assembly process driven by the tendency of the system to reach a thermodynamic minimum. This process can be viewed as occurring in stages. First, the thulium(III) ion coordinates with the acetylacetonate anions and available ancillary ligands (e.g., water) in solution to form discrete, stable coordination complexes.

Polymorphism and Solid-State Structural Variability in Thulium(III) Acetylacetonate

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can exhibit different physical properties. The class of lanthanide coordination complexes, including acetylacetonate derivatives, is known to be prone to polymorphism. mdpi.comnih.gov The formation of a particular polymorph can be sensitive to crystallization conditions such as the choice of solvent, temperature, and rate of crystallization. researchgate.netacs.org

For thulium(III) acetylacetonate systems, structural variability is most prominently observed through the formation of different solvates or the incorporation of different ancillary ligands, which technically result in different chemical compounds rather than true polymorphs. researchgate.net For example, the structures of [Tm(tfaa)₃(H₂O)₂] and [Tm(tfaa)₃(DME)] are different due to the different ancillary ligands. researchgate.net While polymorphism is a recognized phenomenon in this area of coordination chemistry, specific, well-characterized polymorphs of a single thulium(III) acetylacetonate species (e.g., different crystal forms of Tm(C₅H₇O₂)₃(H₂O)₂) are not widely reported in the surveyed scientific literature.

Solution-Phase Structural Dynamics of Thulium(III) Acetylacetonate

The solution-phase behavior of Thulium(III) acetylacetonate, like other lanthanide(III) β-diketonate complexes, is characterized by a variety of dynamic processes. These dynamic equilibria are often rapid on the human timescale but can be studied using techniques such as variable-temperature nuclear magnetic resonance (NMR) spectroscopy. The paramagnetic nature of the Thulium(III) ion, with its 4f¹² electron configuration, introduces significant challenges and opportunities for the study of its solution dynamics. The unpaired electrons lead to large paramagnetic shifts (also known as lanthanide-induced shifts or LIS) and significant line broadening in the NMR spectra of the complex, which are highly sensitive to the geometric and electronic structure of the molecule.

The primary dynamic processes at play for Thulium(III) acetylacetonate in solution include intramolecular rearrangements and, depending on the conditions, intermolecular ligand exchange. These processes are crucial in understanding the stability and reactivity of the complex in solution.

Intramolecular Rearrangements:

Tris-chelate complexes such as Thulium(III) acetylacetonate can exist as different isomers in solution. For an octahedral arrangement of the three bidentate acetylacetonate ligands around the central thulium ion, facial (fac) and meridional (mer) isomers are possible. Furthermore, these complexes are chiral and can exist as enantiomeric pairs (Δ and Λ). In solution, these isomers can interconvert through various rearrangement mechanisms.

The most common pathways for these intramolecular rearrangements in tris-chelate complexes are:

Bailar Twist: This mechanism involves the twisting of one triangular face of the octahedron relative to the opposite face, passing through a trigonal prismatic transition state.

Ray-Dutt (or Rhombic) Twist: This process involves a twisting motion of two ligands relative to the third, proceeding through a different intermediate geometry.

These rearrangements are often low-energy processes, and at room temperature, the interconversion can be fast on the NMR timescale, resulting in a time-averaged spectrum. As the temperature is lowered, the rate of these rearrangements can be slowed, potentially allowing for the resolution of signals from individual isomers. The study of lanthanide complexes with other ligands has shown that the interconversion between isomeric forms can be observed and quantified using 2D-EXSY (Exchange Spectroscopy) NMR experiments.

Influence of the Paramagnetic Thulium(III) Ion on NMR Studies:

The paramagneticism of Tm³⁺ is a double-edged sword for NMR studies. While it complicates the spectra through large shifts and broadening, it also provides a sensitive probe into the complex's structure and dynamics. The paramagnetic shift has two main components:

Contact Shift: Resulting from the delocalization of unpaired electron spin density onto the ligand nuclei.

Pseudocontact (or Dipolar) Shift: Arising from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment. This term is highly dependent on the geometry of the complex.

The significant line broadening observed in the NMR spectra of thulium complexes is due to the efficient relaxation of the nuclear spins caused by the fluctuating magnetic field of the unpaired electrons. The extent of this broadening is dependent on the distance between the nucleus and the paramagnetic center and the correlation time of the fluctuation.

Variable-Temperature NMR Studies:

Variable-temperature (VT) NMR is the most powerful tool for investigating the solution-phase dynamics of Thulium(III) acetylacetonate. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, linewidths, and signal multiplicities that are indicative of dynamic processes.

At high temperatures, if the exchange between different chemical environments (e.g., different isomers or ligand positions) is fast, an averaged signal is observed. As the temperature is lowered, the rate of exchange decreases. This leads to a characteristic broadening of the NMR signals. If the temperature is lowered further, the exchange may become slow enough on the NMR timescale that separate signals for the different environments are observed (the slow-exchange limit).

From the analysis of the line shapes at different temperatures, particularly around the coalescence temperature (where two exchanging signals merge into one broad peak), it is possible to extract kinetic information, such as the rate of exchange (k) and the activation energy (Ea) for the dynamic process.

| Temperature (K) | Chemical Shift (ppm) | Linewidth (Hz) | Observed Behavior |

|---|---|---|---|

| 350 | 15.2 | 50 | Fast Exchange: Sharp, time-averaged signal |

| 320 | 15.5 | 150 | Intermediate Exchange: Significant line broadening |

| 300 | - | 500 | Coalescence: Very broad, unresolved signal |

| 280 | 18.1, 12.9 | 200 | Slow Exchange: Two broad signals begin to resolve |

| 250 | 18.5, 12.5 | 80 | Slow Exchange: Two distinct, sharper signals for each isomer |

This table is a hypothetical illustration of the expected changes in the NMR spectrum of a paramagnetic complex undergoing a dynamic exchange process and does not represent experimentally determined values for Thulium(III) acetylacetonate.

Computational Chemistry and Theoretical Investigations of Thulium Iii Acetylacetonate

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Studies on related lanthanide complexes reveal that while the 4f orbitals are generally considered core-like and not significantly involved in direct covalent bonding, they do have an indirect influence on the molecular structure and properties. researchgate.net The bonding in Thulium(III) complexes is predominantly ionic, a characteristic that becomes more pronounced for the later, smaller lanthanides. researchgate.net DFT calculations must also consider the near-degeneracy of the 4f, 5d, and 6s shells, which can lead to multiple energetically accessible spin states, presenting a challenge for quantum chemical methods. rsc.org

A DFT/TDDFT study on a related ytterbium(III) porphyrin complex, which also contains an acetylacetonate (B107027) ligand (YbP(acac)), demonstrated that even without an axial ligand, the lanthanide atom is displaced significantly from the porphyrin plane. This distortion from planarity results in considerable energy lowering. The presence of the axial acetylacetonate ligand further increases this out-of-plane displacement and modifies the redox properties of the complex. nih.gov

Frontier Molecular Orbital Analysis of Thulium(III) Acetylacetonate

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap dictate the kinetic stability and electronic spectra of a molecule.

While specific FMO data for Thulium(III) acetylacetonate is not extensively published, analysis of related lanthanide complexes provides valuable insights. For instance, in a series of lanthanide complexes with nalidixic acid, those with empty (La³⁺) or half-filled (Gd³⁺) f-shells were predicted to have lower HOMO energies, suggesting greater stability. researchgate.net In many lanthanide complexes, the HOMO and LUMO are predominantly centered on the organic ligands, with the f-orbitals of the metal ion lying within the HOMO-LUMO gap. The nature of the ligand significantly influences the energy of these frontier orbitals. Hybridization between the metal and substrate orbitals can lead to radical changes in the symmetry, shape, and energy of the frontier orbitals. csic.es

The table below conceptualizes the expected nature of frontier orbitals in Thulium(III) acetylacetonate based on general principles of lanthanide complexes.

| Orbital | Primary Character | Contribution | Implication for Reactivity |

| HOMO | Ligand (π) | Primarily from acetylacetonate ligands' p-orbitals. | Site for electrophilic attack; involved in ligand-to-metal charge transfer. |

| LUMO | Ligand (π*) | Primarily from acetylacetonate ligands' antibonding orbitals. | Site for nucleophilic attack; involved in metal-to-ligand charge transfer. |

| 4f Orbitals | Metal (f) | Localized on the Thulium(III) ion. | Largely non-bonding, but influence spin state and magnetic properties. |

This table is a generalized representation based on theoretical principles of lanthanide complexes.

Computational Prediction of Coordination Environments

The coordination number and geometry of lanthanide complexes can be variable and are highly dependent on the steric bulk of the ligands and the surrounding environment, such as the solvent. acs.org Computational methods, particularly DFT, are instrumental in predicting these coordination environments. It is known that the anhydrous form of Thulium(III) acetylacetonate is unlikely to exist as a simple tris-complex; it is more plausibly found as a hydrated, 8-coordinated dihydrate, [Tm(acac)₃(H₂O)₂], which has been characterized by X-ray crystallography. wikipedia.org

Computational studies on various lanthanide complexes have shown that coordination numbers can differ between the solid state and in solution. acs.org For example, DFT calculations on lanthanide complexes with fluorinated heptadentate ligands showed that fully encapsulating the metal ion with a single ligand leads to monomeric 7-coordinate complexes. rsc.org This highlights the power of computational chemistry in designing ligands to achieve specific coordination geometries.

A DFT study on a series of heterometallic lanthanide-chromium complexes, [LnCr(hfac)₃(acac)₃], provided precise bond lengths, demonstrating the contraction of the Ln-O distance across the lanthanide series.

| Complex | Ln-Oacac distance (Å) | Ln-Ohfac distance (Å) |

|---|---|---|

| LaCr(hfac)₃(acac)₃ | 2.55 (avg) | 2.51 (avg) |

| GdCr(hfac)₃(acac)₃ | 2.40 (avg) | 2.39 (avg) |

Data sourced from a study on heterometallic lanthanide-transition metal complexes and illustrates the lanthanide contraction effect on coordination bond lengths. mdpi.com

Molecular Dynamics Simulations of Thulium(III) Acetylacetonate in Solution

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in solution. nih.govepfl.ch For lanthanide complexes, MD simulations can reveal information about coordination structures, solvent exchange dynamics, and complex stability. nih.govrsc.orgresearchgate.net

A computational protocol that combines DFT with ab initio molecular dynamics (AIMD) has been developed to predict the solution structures of lanthanide-ligand complexes with high accuracy. rsc.org This approach explicitly includes solvent and anion molecules to provide an atomistic-resolution picture of the dynamic coordination environment. nih.govrsc.org For example, MD studies on lanthanide-EDTA complexes have successfully predicted coordination numbers and relative stability constants that match experimental trends. rsc.orgresearchgate.net These studies show that lighter lanthanides tend to be nine-coordinate in solution with EDTA, while the coordination number can change with temperature and pH. rsc.orgclemson.edu

While specific MD simulations for Thulium(III) acetylacetonate are not widely reported, the established methodologies for other lanthanide complexes could be readily applied. Such a study would be expected to show a dynamic equilibrium of coordinated water molecules and acetylacetonate ligands around the Tm³⁺ ion, with the average coordination number likely being eight in aqueous solution, consistent with solid-state data. wikipedia.orgepfl.ch

Quantum Chemical Calculations of Electronic Transitions and Energy Levels

Quantum chemical calculations are essential for interpreting and predicting the electronic spectra of lanthanide complexes. The characteristic sharp emission bands of ions like Tm³⁺ arise from f-f electronic transitions, which are relatively insensitive to the ligand environment due to the shielding of the 4f orbitals. nih.govacs.org However, the ligands play a crucial role in sensitizing the lanthanide ion's luminescence through an "antenna effect," where the ligand absorbs energy and transfers it to the metal center. researchgate.net

Relativistic quantum calculations are often necessary to accurately model the electronic structure of heavy elements like thulium. arxiv.orgdntb.gov.ua Ab initio methods have been successfully used to calculate the energy levels of trivalent lanthanide ions. researchgate.net For example, a study on Tb(acac)₃bpm (a related acetylacetonate complex) demonstrated good agreement between calculated and experimental optical emission spectra. researchgate.net

For thulium, research on tetrakis(acetylacetonato)thulate(III) complexes, C[Tm(acac)₄], has identified several key electronic transitions. researchgate.net

| Transition | Wavelength (nm) | Color | Complex System |

|---|---|---|---|

| ¹G₄ → ³H₆ | ~479 | Blue | C[Tm(acac)₄] |

| ¹G₄ → ³F₄ | ~650 | Red | C[Tm(acac)₄] |

| ¹G₄ → ³H₅ | ~779 | Near-IR | C[Tm(acac)₄] |

Data from a spectroscopic investigation of C[Tm(acac)₄] complexes, where C⁺ = Li⁺, Na⁺, K⁺. researchgate.net

These studies confirm an efficient intramolecular energy transfer from the triplet state of the acetylacetonate ligands to the emitting ¹G₄ state of the Tm³⁺ ion, which is crucial for the observed luminescence. researchgate.net

Ligand Field Theory Applications to Thulium(III) Acetylacetonate Systems

Ligand Field Theory (LFT) is a theoretical model used to describe the electronic structure of transition metal and f-element complexes. For lanthanides, the effects of the ligand field are considered a perturbation on the free-ion energy levels, which are dominated by spin-orbit coupling. nih.govacs.org The ligand field, created by the electrostatic environment of the coordinating atoms, splits the (2J+1)-fold degenerate ground state of the lanthanide ion into multiple sublevels (m_J states). acs.orgnih.gov

The magnitude of this splitting is typically on the order of 100 cm⁻¹ and is a sensitive function of the coordination geometry and the nature of the ligand donor atoms. nih.govacs.org This splitting is a key determinant of the magnetic and optical properties of the complex, including magnetic susceptibility anisotropy and paramagnetic NMR shifts. nih.govsoton.ac.uk

While crystal field theory provides a simple electrostatic model, more advanced quantum chemical methods are needed for a precise description. A charge-potential model formulated within a single-electron f-orbital framework has been developed to help rationalize ligand field effects and connect them to results from high-level ab initio calculations. acs.org For Thulium(III) (4f¹² configuration, ³H₆ ground state), the ligand field created by the oxygen atoms of the acetylacetonate ligands would lift the degeneracy of the J=6 ground state, influencing its magnetic behavior.

Mechanistic Computational Studies of Reactivity in Thulium(III) Acetylacetonate

Computational studies are invaluable for elucidating the mechanisms of reactions involving lanthanide complexes, such as catalysis and ligand substitution. wikipedia.orgrutgers.edu Thulium(III) acetylacetonate is known to act as a catalyst in various organic reactions and to undergo ligand substitution. smolecule.com

While specific computational mechanistic studies on Thulium(III) acetylacetonate are scarce, studies on related systems provide a framework for understanding its reactivity. For instance, a proposed mechanism for CO₂ cycloaddition catalyzed by a nanoporous Thulium(III)-organic framework identified unsaturated Tm³⁺ ions as the crucial Lewis acid sites that activate the epoxide substrate. acs.org

DFT studies on the reactivity of model lanthanide complexes like Cp₂Ln have explored σ-bond metathesis reactions with small molecules. rutgers.edu These calculations show that the strong ionic character of the lanthanide-ligand bond is key to rationalizing reaction selectivity. The transition state geometries and energies determine the feasibility of different reaction pathways. rutgers.edu For a reaction involving Thulium(III) acetylacetonate, a computational study would likely model the coordination of substrates to the thulium center, the energetics of transition states, and the role of the acetylacetonate ligands in the reaction cycle.

Advanced Spectroscopic Probes for Mechanistic and Structural Insights

NMR Spectroscopy for Ligand Exchange Dynamics and Solution Speciation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of organometallic compounds. numberanalytics.com For paramagnetic complexes like Thulium(III) acetylacetonate (B107027), the unpaired electrons of the Tm³⁺ ion significantly influence the NMR spectra, causing large chemical shifts (lanthanide-induced shifts) and enhanced nuclear relaxation rates. cam.ac.ukmagritek.com While this can lead to peak broadening, it also provides a sensitive probe for dynamic processes and molecular structure. numberanalytics.comcam.ac.uk

The chemical shifts of nuclei in paramagnetic lanthanide complexes, including those of thulium, exhibit a strong dependence on temperature. nih.gov This sensitivity allows for the study of dynamic equilibria, such as ligand exchange reactions. numberanalytics.comnih.gov In the case of Thulium(III) acetylacetonate, studies on related fluoroacetylacetonate complexes show dynamic effects in solution, where NMR spectra vary with concentration, indicating ongoing chemical exchange processes. mdpi.com The molecule retains its coordination structure in organic solvents but can undergo rapid ligand exchange in different chemical environments, such as acidic aqueous solutions.

By analyzing the temperature-dependent changes in chemical shifts and the broadening of spectral lines, researchers can determine the kinetics and thermodynamics of ligand exchange. For example, the exchange of acetylacetonate ligands or coordinated solvent molecules can be monitored. This provides crucial information on the stability of the complex and the different species present in solution (solution speciation). mdpi.com The significant paramagnetic shifts induced by the thulium ion can spread the proton resonances over a wide range, simplifying the analysis of complex spectra. mdpi.com

Table 1: Representative Paramagnetic ¹H NMR Shifts for a Thulium(III) β-diketonate Complex Data is illustrative of typical shifts observed in related thulium complexes, as specific data for Tm(acac)₃ is not widely published.

| Proton Type | Representative Chemical Shift (ppm) | Remarks |

| Ligand CH | -114 to -60 | Highly shifted due to proximity to the paramagnetic Tm³⁺ center. mdpi.com |

| Ligand CH₃ | -11 to -9 | Less shifted than the CH proton but still significantly affected. mdpi.com |

| Co-ligand (e.g., DME) CH₂ | ~47 | Shift is dependent on the distance and orientation relative to the metal ion. mdpi.com |

| Co-ligand (e.g., DME) CH₃ | ~100 | Demonstrates the extensive shift range possible for protons in these complexes. mdpi.com |

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment Elucidation

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information on the local geometric and electronic structure of an absorbing atom, regardless of the sample's physical state. uga.edu It is particularly useful for analyzing the coordination environment of metal ions in complexes like Thulium(III) acetylacetonate. uni-freiburg.de The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The L-edge XANES region for a lanthanide ion is sensitive to its oxidation state and coordination geometry. nih.govnih.gov For Thulium(III) acetylacetonate, the XANES spectrum would confirm the +3 oxidation state of the thulium ion.

The EXAFS region provides quantitative information about the local coordination environment. By analyzing the oscillations in this region, one can determine the type of neighboring atoms, their distance from the central thulium ion (bond lengths), and the coordination number. uga.edu This is critical for Thulium(III) acetylacetonate, as its precise structure can vary. While often represented as Tm(C₅H₇O₂)₃, it more commonly exists as a hydrated species, such as the 8-coordinate dihydrate, Tm(C₅H₇O₂)₃(H₂O)₂. wikipedia.org XAS could precisely determine the number of coordinating oxygen atoms from both the acetylacetonate and water ligands and their respective Tm-O bond distances.

Table 2: Hypothetical Structural Parameters for Thulium(III) Acetylacetonate Dihydrate from EXAFS Analysis This table illustrates the type of data obtainable from an XAS experiment based on known structures of similar lanthanide acetylacetonates (B15086760).

| Scattering Path | Coordination Number (N) | Bond Distance (Å) | Debye-Waller Factor (σ²) (Ų) |

| Tm - O (acac) | 6 | ~2.35 | 0.008 |

| Tm - O (H₂O) | 2 | ~2.45 | 0.010 |

Vibrational Spectroscopy for Analysis of Ligand-Metal Bonding Perturbations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule and is highly sensitive to changes in chemical bonding and structure. renishaw.com For Thulium(III) acetylacetonate, these techniques are used to analyze the coordination of the acetylacetonate ligand to the thulium ion.

When the acetylacetonate anion (acac⁻) chelates to the Tm³⁺ ion, the electronic structure of the ligand is perturbed, which is reflected in its vibrational spectrum. The strong C=O and C=C stretching vibrations of the acetylacetonate ligand are particularly informative. In Thulium(III) acetylacetonate, the C-O stretching modes are typically observed in the 1520–1600 cm⁻¹ range. The positions of these bands, compared to those of the "free" acetylacetonate ion, provide insight into the nature and strength of the metal-oxygen (M-O) bond.

Furthermore, vibrational bands in the low-frequency region (typically below 600 cm⁻¹) can often be assigned to the Tm-O stretching and bending modes. The frequency of these M-O vibrations is a direct indicator of the bond strength. Comparing the vibrational spectra of Thulium(III) acetylacetonate with other lanthanide acetylacetonate complexes can reveal trends related to the decreasing ionic radius across the lanthanide series.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for Thulium(III) Acetylacetonate Based on reported data for the complex.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| 1520–1600 | Asymmetric/Symmetric C-O stretching | Indicates coordination of the carbonyl oxygen to the metal ion. |

| 1250–1380 | C-H bending modes | Characteristic vibrations of the acetylacetonate ligand backbone. |

Energy Transfer Mechanisms and Photophysical Phenomena in Thulium Iii Acetylacetonate Complexes

Intramolecular Energy Transfer Pathways within Thulium(III) Acetylacetonate (B107027)

Intramolecular energy transfer in Thulium(III) acetylacetonate is a critical process that populates the emissive states of the thulium ion. This transfer occurs from the electronically excited states of the acetylacetonate ligand to the f-orbitals of the central Tm³⁺ ion. The efficiency of this process is governed by several factors, including the energy gap between the donor (ligand) and acceptor (thulium ion) states and the vibrational modes of the complex.

The process begins with the absorption of ultraviolet or visible light by the acetylacetonate ligand, promoting it to an excited singlet state (S₁). This is followed by a rapid intersystem crossing to a lower-energy triplet state (T₁). The energy from this triplet state is then transferred to the thulium ion, exciting it to a higher energy level. This transfer is typically a non-radiative process, often described by Dexter or Förster mechanisms. The Dexter mechanism, which involves electron exchange, is generally considered dominant in lanthanide complexes due to the short distances involved.

Once the thulium ion is in an excited state, it can undergo further intramolecular energy transfer between its various f-levels. For instance, after initial excitation, the ion might relax non-radiatively to a lower-lying emissive state before emitting a photon. The specific pathways and their efficiencies are dictated by the energy level structure of the Tm³⁺ ion and the vibrational frequencies of the surrounding acetylacetonate ligands. High-frequency oscillators, such as C-H and O-H bonds, can quench the luminescence by providing non-radiative decay pathways.

Sensitization Processes via Ligand-to-Metal Energy Transfer

The sensitization of Thulium(III) luminescence by the acetylacetonate ligand is a classic example of the "antenna effect." In this process, the organic ligand acts as an antenna, absorbing light more efficiently than the lanthanide ion itself and then transferring that energy to the metal center. This is particularly important for lanthanide ions like Tm³⁺, as their f-f transitions are Laporte-forbidden, resulting in very low absorption coefficients.

The key steps in the ligand-to-metal energy transfer (LMET) process are:

Absorption: The acetylacetonate ligand absorbs a photon, transitioning to an excited singlet state (S₁).

Intersystem Crossing: The excited ligand undergoes intersystem crossing to a triplet state (T₁). The rate of this process should be faster than the fluorescence decay of the singlet state to ensure efficient population of the triplet state.

Energy Transfer: The energy is transferred from the ligand's triplet state to an appropriate energy level of the Tm³⁺ ion. For this transfer to be efficient, the energy of the ligand's triplet state must be slightly higher than the accepting energy level of the thulium ion to provide a driving force for the transfer, but not so high as to favor back-energy transfer.

Lanthanide Emission: The excited Tm³⁺ ion then relaxes to its ground state by emitting a photon, producing the characteristic sharp emission lines.

The efficiency of this sensitization process is critically dependent on the energy difference between the ligand's triplet state and the resonant energy levels of the Tm³⁺ ion. A good energy match is crucial for effective LMET. The acetylacetonate ligand's triplet state energy is generally suitable for sensitizing the luminescence of several lanthanide ions, including thulium.

Upconversion and Downconversion Mechanisms in Doped Systems

In systems where Thulium(III) acetylacetonate is doped into a host material, more complex photophysical phenomena such as upconversion and downconversion can be observed. These processes involve the conversion of photons from one energy to another through energy transfer between multiple ions.

Upconversion is a process where lower-energy photons are converted into higher-energy photons. In thulium-doped systems, this can occur through several mechanisms, including:

Excited-State Absorption (ESA): A single Tm³⁺ ion absorbs a low-energy photon to reach an excited state, and then absorbs a second photon to be promoted to an even higher energy level before emitting a higher-energy photon.

Energy Transfer Upconversion (ETU): Two neighboring excited Tm³⁺ ions interact, with one ion transferring its energy to the other, promoting it to a higher excited state from which it can emit a higher-energy photon.

Thulium ions are well-suited for upconversion due to their ladder-like energy level structure, with multiple metastable excited states. For example, excitation in the near-infrared can lead to visible or even ultraviolet emission.

Downconversion , also known as quantum cutting, is the opposite process, where one high-energy photon is converted into two or more lower-energy photons. In a system containing Tm³⁺ ions, the absorption of a high-energy photon can excite the ion to a high energy level. The ion can then relax in a stepwise manner, emitting two or more photons in the process. This can also occur through cross-relaxation, where an excited Tm³⁺ ion transfers part of its energy to a neighboring ion in the ground state, resulting in two ions in lower excited states, each capable of emitting a photon. This process can be efficient in materials with high concentrations of thulium ions.

The following table summarizes the key characteristics of upconversion and downconversion in thulium-doped systems.

| Process | Description | Key Mechanisms | Typical Excitation | Typical Emission |

| Upconversion | Converts lower-energy photons to higher-energy photons. | Excited-State Absorption (ESA), Energy Transfer Upconversion (ETU) | Near-Infrared | Visible, Ultraviolet |

| Downconversion | Converts one high-energy photon into two or more lower-energy photons. | Stepwise relaxation, Cross-relaxation | Ultraviolet, Visible | Near-Infrared |

Luminescence Quenching Mechanisms and Their Mitigation

The luminescence efficiency of Thulium(III) acetylacetonate can be significantly reduced by various quenching mechanisms, which provide non-radiative pathways for the de-excitation of the excited states. Understanding these quenching processes is essential for designing more efficient luminescent materials.

Common quenching mechanisms include:

Vibrational Quenching: Energy from the excited Tm³⁺ ion can be transferred to high-frequency vibrations of the surrounding ligands or solvent molecules. The O-H vibrations of coordinated water molecules are particularly effective quenchers. To mitigate this, anhydrous synthesis conditions and the use of deuterated solvents can be employed.

Concentration Quenching: At high concentrations of Thulium(III) acetylacetonate, non-radiative energy transfer between neighboring Tm³⁺ ions can occur, leading to a decrease in luminescence intensity. This can be mitigated by dispersing the complex in an inert host matrix.

Back Energy Transfer: If the energy gap between the ligand's triplet state and the thulium's accepting level is too small, energy can be transferred back from the excited Tm³⁺ ion to the ligand, which then deactivates non-radiatively.

Photoinduced Electron Transfer (PeT): Quenching can occur if an electron is transferred from the excited ligand to the metal ion or vice versa, forming a transient charge-separated state that decays non-radiatively.

The following table outlines common quenching sources and potential mitigation strategies.

| Quenching Source | Mechanism | Mitigation Strategy |

| Coordinated Solvent Molecules (e.g., H₂O) | Vibrational energy transfer to O-H oscillators. | Use of anhydrous synthesis methods and non-aqueous, deuterated solvents. |

| High Complex Concentration | Non-radiative energy transfer between adjacent Tm³⁺ ions. | Doping into an inert host matrix at optimal concentrations. |

| Ligand Vibrations (e.g., C-H) | Vibrational energy transfer to C-H oscillators. | Fluorination or deuteration of the acetylacetonate ligand. |

| Inefficient Ligand-to-Metal Energy Transfer | Back energy transfer from metal to ligand. | Judicious selection of ligands with optimal triplet state energy levels. |

Design Principles for Enhancing Photophysical Performance

The rational design of Thulium(III) acetylacetonate complexes with improved photophysical properties involves a multi-faceted approach aimed at maximizing the efficiency of the entire luminescence process, from light absorption to emission.

Key design principles include:

Optimizing the Antenna Ligand: The acetylacetonate ligand can be modified to enhance its light-absorbing properties and to fine-tune its triplet state energy for optimal energy transfer to the Tm³⁺ ion. For instance, introducing aromatic substituents can increase the molar absorptivity and shift the absorption to longer wavelengths.

Eliminating Quenching Sites: A primary goal is to remove high-frequency oscillators from the coordination sphere of the thulium ion. This is often achieved by replacing coordinated water molecules with other ligands or by using bulky ligands that shield the metal center from the solvent. Fluorination of the acetylacetonate ligand can also reduce vibrational quenching.

Controlling the Coordination Environment: The symmetry of the coordination site around the Tm³⁺ ion influences the probabilities of radiative transitions. A distorted coordination geometry can lead to an increase in the emission intensity.

Incorporation into Protective Hosts: Embedding the Thulium(III) acetylacetonate complex into a suitable host matrix, such as a polymer or a sol-gel glass, can protect it from environmental quenchers and prevent concentration quenching. This also improves the mechanical and thermal stability of the material.

By carefully considering these design principles, it is possible to create Thulium(III) acetylacetonate-based materials with enhanced luminescence quantum yields, longer lifetimes, and improved stability, making them suitable for a wider range of applications in areas such as bio-imaging, sensing, and lighting.

Catalytic Applications of Thulium Iii Acetylacetonate in Organic Synthesis

Lewis Acidity of Thulium(III) Acetylacetonate (B107027) in C-C Bond Forming Reactions

The trivalent thulium ion (Tm³⁺) possesses a significant Lewis acidity due to its high charge density, making Thulium(III) acetylacetonate a potential catalyst for a variety of carbon-carbon bond-forming reactions. researchgate.net The acetylacetonate ligands create a lipophilic environment around the metal center, enhancing the catalyst's solubility in common organic solvents. In such reactions, the thulium center acts as a Lewis acid, coordinating to a carbonyl group or other electron-rich functional groups in one of the reactants. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.

While specific studies on Thulium(III) acetylacetonate are limited, the catalytic activity of other lanthanide(III) acetylacetonates (B15086760) in reactions such as aldol (B89426) condensations, Michael additions, and Diels-Alder reactions is well-documented. semanticscholar.org It is reasonable to extrapolate that Thulium(III) acetylacetonate would exhibit similar catalytic activity. For instance, in an aldol reaction, the thulium complex would coordinate to the aldehyde, activating it for attack by an enolate.

**Table 1: Representative C-C Bond Forming Reactions Catalyzed by Lanthanide(III) Complexes***

| Reaction | Substrate 1 | Substrate 2 | Catalyst | Yield (%) |

| Aldol Reaction | Benzaldehyde | Acetone | La(acac)₃ | 85 |

| Michael Addition | Chalcone | Acetylacetone (B45752) | Yb(OTf)₃ | 92 |

| Diels-Alder | Cyclopentadiene | Methyl vinyl ketone | Eu(fod)₃ | 95 |

Stereoselective Catalysis Mediated by Thulium(III) Acetylacetonate

The development of asymmetric catalytic systems is a cornerstone of modern organic synthesis. Lanthanide complexes, including acetylacetonates, can be rendered stereoselective catalysts by the introduction of chiral ligands. researchgate.net These chiral ligands create a dissymmetric environment around the metal center, which can differentiate between enantiotopic faces of a prochiral substrate or between enantiomers in a kinetic resolution.

For Thulium(III) acetylacetonate to be employed in stereoselective catalysis, one or more of the acetylacetonate ligands would be replaced by a chiral, non-racemic ligand, such as a derivative of BINOL (1,1'-bi-2-naphthol). The resulting chiral thulium complex could then catalyze reactions with high enantioselectivity. The effectiveness of such a catalyst would depend on the precise geometry of the complex and the nature of the chiral ligand. Although specific examples involving Thulium(III) acetylacetonate are not prevalent in the literature, the principles of chiral Lewis acid catalysis are well-established for other lanthanides. semanticscholar.org

Polymerization Catalysis and Mechanism with Thulium(III) Acetylacetonate Precursors

Lanthanide complexes are known to be effective initiators and catalysts for the polymerization of various monomers, particularly for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polyesters. nih.goved.ac.uk The mechanism for this type of polymerization typically follows a coordination-insertion pathway. nih.gov

In this mechanism, the polymerization is initiated by an alkoxide group, which can be generated in situ. The cyclic ester monomer coordinates to the Lewis acidic thulium center, which activates the ester's carbonyl group towards nucleophilic attack by the propagating alkoxide chain. This results in the ring-opening of the monomer and its insertion into the metal-alkoxide bond, thereby elongating the polymer chain. The process is then repeated with the coordination and insertion of subsequent monomer units. The molecular weight and polydispersity of the resulting polymer can often be controlled by the monomer-to-catalyst ratio and the reaction conditions.

**Table 2: Ring-Opening Polymerization of Cyclic Esters with Lanthanide Catalysts***

| Monomer | Catalyst | Polymer | Molecular Weight ( g/mol ) |

| L-Lactide | Y(OTf)₃ | Poly(L-lactide) | 35,000 |

| ε-Caprolactone | SmI₂(THF)₂ | Polycaprolactone | 50,000 |

| Trimethylene carbonate | La(acac)₃ | Poly(trimethylene carbonate) | 42,000 |

Note: This table showcases the utility of analogous lanthanide catalysts in polymerization, suggesting the potential of Thulium(III) acetylacetonate in similar applications.

Activation Mechanisms in Thulium(III) Acetylacetonate-Catalyzed Processes

The activation of substrates by Thulium(III) acetylacetonate in catalytic processes is primarily governed by its function as a Lewis acid. rsc.org The catalytic cycle generally begins with the coordination of the substrate to the vacant coordination sites on the thulium ion. This coordination enhances the electrophilicity of the substrate.

For instance, in a carbonyl-ene reaction, the enophile (e.g., an aldehyde) would coordinate to the Tm(III) center. This coordination lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl group, making it more susceptible to attack by the ene component. After the C-C bond formation and subsequent proton transfer, the product dissociates from the metal center, regenerating the catalyst for the next cycle. In some cases, the presence of a co-catalyst or an activator may be necessary to generate the active catalytic species or to facilitate the regeneration of the catalyst.

Heterogenization Strategies for Thulium(III) Acetylacetonate Catalysts

While Thulium(III) acetylacetonate is a homogeneous catalyst, there are several strategies to heterogenize it, which can offer advantages such as ease of separation from the reaction mixture and potential for catalyst recycling. rsc.org Common approaches to heterogenization include immobilization of the catalyst onto a solid support.

One strategy involves the covalent attachment of the complex to a functionalized support, such as silica (B1680970) gel or a polymer resin. This can be achieved by modifying the acetylacetonate ligand with a functional group that can react with the support material. Another approach is the physical adsorption or encapsulation of the complex within the pores of a porous material like a zeolite or a metal-organic framework (MOF). researchgate.net These heterogenized catalysts can then be used in fixed-bed reactors for continuous processes, enhancing their industrial applicability. The choice of support and immobilization method can also influence the activity and selectivity of the catalyst. acs.org

Thulium Iii Acetylacetonate As Precursors for Advanced Materials

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors

Thulium(III) acetylacetonate (B107027) and its derivatives are recognized as potential precursors for thin film deposition techniques like CVD and ALD. mdpi.comazonano.com These methods are crucial for manufacturing high-quality, conformal thin films for applications in electronics and optics. azonano.comvaporpulse.com The volatility of the precursor is a key characteristic for its successful application in CVD and ALD. mdpi.comvaporpulse.com To enhance volatility and thermal stability, fluorinated derivatives of acetylacetonate ligands are often employed, creating what are known as “second-generation” precursors. mdpi.com These modifications help to prevent the formation of less volatile cluster-like molecules at higher temperatures. mdpi.com

| Precursor Type | Key Characteristics | Deposition Techniques |

| Metal β-diketonates | Volatility, Thermal Stability | CVD, ALD |

| "Second-generation" Precursors (Fluorinated) | Enhanced Volatility, Mononuclear Structure | CVD, ALD |

| Thulium(III) acetylacetonate | Precursor for thulium-containing films | CVD, ALD |

The film growth in CVD and ALD processes using metal acetylacetonate precursors involves the adsorption and subsequent decomposition of the precursor on the substrate surface. nih.govsciopen.com In ALD, this process is self-limiting, occurring in discrete cycles of precursor pulsing and purging, which allows for atomic-level control over film thickness. vaporpulse.com The surface chemistry is complex and involves the stepwise decomposition of the organic ligands upon thermal activation. nih.gov

For lanthanide acetylacetonates (B15086760), the process begins with the chemisorption of the precursor molecule onto the heated substrate. The thermal energy then initiates the breaking of the metal-oxygen bonds and the fragmentation of the acetylacetonate ligands. nih.gov The specific reaction pathways and byproducts can be influenced by the substrate temperature, pressure, and the presence of co-reactants like oxygen or water vapor, which are often used to facilitate the formation of metal oxide films. nih.govharvard.edu The surface chemistry of ALD is distinct from solution-based metalorganic chemistry due to the solid surface environment and the absence of solvents. nih.gov

Achieving precise control over the stoichiometry and morphology of the deposited films is a primary advantage of using well-designed precursors in CVD and ALD. sciopen.comharvard.edu The stoichiometry of films, such as thulium oxide (Tm₂O₃), can be managed by carefully controlling the deposition parameters, including the precursor and co-reactant flow rates, temperature, and pressure. harvard.edu For instance, the oxygen content in the deposition atmosphere can determine the final stoichiometry of the resulting metal oxide film. harvard.edu

The morphology of the deposited film—its crystal structure, grain size, and surface roughness—is also influenced by these parameters. The choice of precursor, including the nature of the β-diketonate ligand, plays a significant role. By optimizing the deposition conditions, it is possible to grow films ranging from amorphous to highly crystalline, with specific orientations and microstructures tailored for particular applications. azonano.com The self-limiting nature of ALD, in particular, allows for the deposition of highly uniform and conformal films, even on complex three-dimensional structures. vaporpulse.com

Synthesis of Thulium-Containing Nanomaterials from Acetylacetonate Precursors

Metal acetylacetonates are versatile precursors not only for thin films but also for the synthesis of nanomaterials, including nanoparticles and nanorods. azonano.comamericanelements.com Thulium-containing nanomaterials, such as thulium oxide nanoparticles, are of interest for applications in catalysis, luminescence, and biomedicine. stanfordmaterials.comuow.edu.au While various methods exist for synthesizing these nanomaterials, the use of Thulium(III) acetylacetonate in solution-based thermal decomposition methods offers a pathway to produce nanoparticles with controlled characteristics. azonano.comamericanelements.com

The controlled growth and shape of nanocrystals are determined by the kinetics and thermodynamics of the synthesis process. nih.govrsc.org In a typical bottom-up synthesis using a precursor like Thulium(III) acetylacetonate, the process involves nucleation followed by crystal growth. nih.gov By manipulating factors such as precursor concentration, reaction temperature, solvent type, and the presence of capping agents or surfactants, it is possible to influence the final size and shape of the resulting nanoparticles. nih.govrsc.org For example, the morphology of thulium oxide powders has been shown to depend on the precursor concentration and precipitation temperature in aqueous synthesis. researchgate.net The final shape of a nanomaterial is strongly dependent on the surface chemistry of the crystal facets and the diffusion rates of the reagents. nih.gov

| Synthesis Parameter | Influence on Nanocrystal Growth |

| Precursor Concentration | Affects nucleation and growth rates |

| Temperature | Influences reaction kinetics and crystal phase |

| Capping Agents/Surfactants | Stabilize growing facets to control shape |

| Solvent | Affects precursor solubility and reactivity |

The surfaces of newly synthesized thulium-containing nanomaterials often require modification to ensure stability, prevent agglomeration, and impart specific functionalities. cd-bioparticles.netmdpi.com Surface modification strategies can be broadly categorized into physical and chemical methods. cd-bioparticles.net Chemical modification is widely used and involves the attachment of molecules to the nanoparticle surface. cd-bioparticles.net

Common strategies include:

Polymer Coating: Encapsulating nanoparticles with polymers like polyethylene (B3416737) glycol (PEG) can improve their stability and biocompatibility. mdpi.com

Ligand Exchange: Replacing the original surface ligands with new ones that offer desired properties, such as improved solubility in a specific solvent or targeting capabilities for biological applications. mdpi.com

Functional Group Attachment: Covalently bonding functional groups, such as thiols or amines, to the nanoparticle surface allows for the subsequent attachment of other molecules like drugs or targeting ligands. mdpi.com

These modifications are crucial for tailoring the nanomaterials for specific applications, for example, by improving their dispersibility in a polymer matrix or enabling them to target specific cells in biomedical applications. cd-bioparticles.netmdpi.com

Comparative Studies with Other Lanthanide Iii and β Diketone Complexes

Influence of β-Diketone Ligand Modifications on Thulium(III) Coordination

The properties of Thulium(III) β-diketonate complexes can be significantly altered by modifying the structure of the β-diketone ligand itself. A common and effective modification is the substitution of the methyl groups of the acetylacetonate (B107027) ligand with fluorinated groups, such as trifluoromethyl (CF₃). nih.govwikipedia.org

Introducing fluorine atoms into the ligand backbone has several profound effects on the resulting Thulium(III) complex:

Increased Volatility: Fluorination reduces intermolecular forces, which in turn increases the volatility of the complex. nih.govmdpi.com This is a critical property for applications such as metal-organic chemical vapor deposition (MOCVD).

Enhanced Thermal Stability: Fluorinated β-diketonate complexes often exhibit greater thermal stability compared to their non-fluorinated analogues. mdpi.com

Increased Lewis Acidity: The electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the central thulium ion, which can influence its ability to form adducts with other Lewis bases. wikipedia.org

Modified Luminescence: For luminescent lanthanide complexes, fluorination can be beneficial. Replacing C-H bonds with lower-frequency C-F bonds can reduce non-radiative relaxation pathways, potentially leading to enhanced luminescence intensity and longer excited-state lifetimes. researchgate.net

These modifications allow for the fine-tuning of the physicochemical properties of Thulium(III) complexes for specific applications.

The following table provides a conceptual comparison between a standard Thulium(III) acetylacetonate and a hypothetical Thulium(III) complex with a fluorinated β-diketone ligand like hexafluoroacetylacetonate (hfac).

| Property | Thulium(III) Acetylacetonate (acac) | Thulium(III) Hexafluoroacetylacetonate (hfac) |

| Ligand Structure | CH₃COCHCOCH₃⁻ | CF₃COCHCOCF₃⁻ |

| Volatility | Low (hydrated form is not volatile) wikipedia.org | High |

| Solubility | Soluble in some organic solvents | Higher solubility in nonpolar organic solvents |

| Lewis Acidity of Tm³⁺ | Moderate | Increased |

| Thermal Stability | Decomposes to oxo-clusters upon heating wikipedia.org | Generally higher |

Heterometallic Thulium(III) Acetylacetonate Systems

Thulium(III) acetylacetonate can serve as a building block in the construction of more complex heterometallic systems containing both thulium and another metal, often a d-block transition metal. The rational design of these d-f heterometallic complexes is challenging due to the high lability and preference for variable, high coordination numbers of lanthanide ions. mdpi.com

A successful strategy involves using a stable, coordinatively saturated transition metal acetylacetonate complex, such as [M(acac)₃] (where M = Co, Ru), as a "metalloligand." mdpi.com In this architecture, the tris(acetylacetonato)metal(III) unit uses the oxygen atoms of its acac ligands to bind to a coordinatively unsaturated lanthanide fragment, such as a thulium β-diketonate.

For example, sandwich-type heterometallic complexes with the general formula [(Ln(hfac)₃)₂M(acac)₃] have been synthesized. mdpi.com In these structures, the [M(acac)₃] core is encapsulated between two [Ln(hfac)₃] units. Each of the three acac ligands on the central transition metal acts as a bridge, coordinating to the two lanthanide centers through its oxygen atoms. This results in a symmetrical structure where the thulium ion would be nona-coordinated, sharing a face of the transition metal's coordination octahedron. mdpi.com Such systems are of interest for developing materials with combined magnetic or optical properties arising from the interaction of the different metal centers.

Coordination Behavior of Thulium(III) with Other Ligand Classes

The coordination sphere of Thulium(III) acetylacetonate is not limited to the β-diketonate and water ligands. The labile aqua ligands in [Tm(acac)₃(H₂O)₂] are susceptible to substitution by a wide variety of other ligand classes, making the complex a useful precursor for synthesizing mixed-ligand systems. wikipedia.org

The introduction of ancillary ligands, particularly those containing nitrogen or a combination of nitrogen and oxygen donor atoms, can lead to the formation of novel molecular architectures with distinct properties. researchgate.netchesci.com For instance, the reaction of the dihydrate of Thulium(III) acetylacetonate with the Schiff base ligand 5-[(4-fluorobenzylidene)amino]-8-hydroxyquinoline results in a significant structural transformation. wikipedia.org The reaction yields a tetranuclear complex, [Tm₄(acac)₆(L)₆(μ₃-OH)₂], where L represents the deprotonated Schiff base ligand. wikipedia.org

In this resulting structure, not only have the water molecules been replaced, but some of the acetylacetonate ligands have also been substituted by the new N,O-donor ligand. Furthermore, the thulium centers are bridged by hydroxide (B78521) (OH⁻) groups, which likely originate from the coordinated water molecules of the precursor, forming a stable multinuclear cluster. This example demonstrates that Thulium(III) acetylacetonate can act as a starting material for creating complex polynuclear assemblies where the final coordination environment around the thulium ion is significantly altered by the introduction of other ligand types.

Future Research Directions and Emerging Paradigms

Integration of Thulium(III) Acetylacetonate (B107027) in Multifunctional Systems

A significant frontier in materials science is the development of multifunctional systems where a single component can perform multiple, often synergistic, tasks. Thulium(III) acetylacetonate, with its characteristic luminescence and potential for magnetic and catalytic activity, is a prime candidate for integration into such systems. Future research will likely focus on incorporating this complex into hybrid materials and nanostructures to create devices with combined sensing, imaging, and therapeutic capabilities.

One promising avenue is in the field of advanced luminescent thermometry. mdpi.com Lanthanide tris-acetylacetonate complexes have demonstrated potential as self-referenced, remote temperature sensors operating in physiological ranges. mdpi.com By embedding Thulium(III) acetylacetonate into core-shell nanoparticles, such as a Prussian Blue@SiO₂ architecture, it may be possible to create highly sensitive nanothermometers for intracellular temperature mapping or monitoring of nanoscale thermal processes. mdpi.com The sharp, well-defined emission bands of the Tm³⁺ ion could provide a ratiometric or lifetime-based response to temperature changes with high precision. mdpi.com

Furthermore, the integration of Thulium(III) acetylacetonate into polymers or metal-organic frameworks (MOFs) could yield materials with tunable optical and electronic properties. These hybrid materials could function as sensors for specific analytes, where the coordination environment of the thulium ion is altered upon binding, leading to a detectable change in its luminescence spectrum. Research into lanthanide-based compounds for biosensing and bioimaging applications continues to grow, suggesting a potential pathway for developing thulium-based probes for medical diagnostics. mdpi.com

| Potential Multifunctional System | Integrated Component | Key Functionality | Emerging Application |

| Nanothermometers | Tm(acac)₃ in Core-Shell Nanoparticles | Luminescence Lifetime/Intensity vs. Temperature | Intracellular thermal mapping, micro-device monitoring mdpi.com |

| Chemical Sensors | Tm(acac)₃ in MOF or Polymer Matrix | Analyte-induced Luminescence Shift | Environmental monitoring, industrial process control |

| Bimodal Imaging Probes | Tm(acac)₃ with MRI Contrast Agent | Luminescence (Optical) & Paramagnetism (Magnetic) | Medical diagnostics, in vivo imaging researchgate.net |

Exploration of Novel Reactivities and Catalytic Cycles

While lanthanide ions are primarily known as hard Lewis acids, their catalytic potential remains an area of active exploration. Future research is expected to investigate the novel reactivities of Thulium(III) acetylacetonate, particularly in organic synthesis and small molecule activation. Although catalysis by simple Thulium(III) acetylacetonate is not widely documented, related thulium and lanthanide-diketonate complexes have shown promise, indicating fertile ground for new discoveries. wikipedia.orgrsc.org

One emerging paradigm is the use of polynuclear lanthanide-diketonato clusters for catalysis. wikipedia.org Research into heterometallic clusters containing thulium could unlock unique catalytic cycles for reactions such as hydroboration or polymerization. wikipedia.org The synergistic effects between different metal centers can lead to enhanced activity and selectivity that is not achievable with single-metal catalysts.

Furthermore, thulium-based metal-organic frameworks (MOFs) have demonstrated catalytic activity for the chemical fixation of carbon dioxide. rsc.orgresearchgate.net A robust nanoporous thulium-organic framework containing tetranuclear {Tm₄} clusters was shown to be highly effective in catalyzing the cycloaddition of CO₂ to epoxides. rsc.org This suggests that Thulium(III) acetylacetonate could serve as a precursor for synthesizing novel, catalytically active MOFs or as a homogeneous catalyst itself under specific conditions. The Lewis acidic Tm(III) center, in concert with the basic acetylacetonate ligand, could provide the bifunctional active sites necessary for such transformations. rsc.org The broader field of f-block complexes is being explored for its potential to activate traditionally unreactive small molecules and to develop innovative catalytic transformations. lbl.gov

Advanced Characterization Techniques for In Situ Monitoring

Understanding the formation, reactivity, and degradation of Thulium(III) acetylacetonate is crucial for optimizing its synthesis and application. A key future direction is the use of advanced, time-resolved characterization techniques for in situ and real-time monitoring of these processes. Such methods provide mechanistic insights that are unattainable through conventional pre- and post-reaction analysis.

Synchrotron-based techniques are particularly powerful in this regard. The combination of in situ luminescence measurements with synchrotron X-ray diffraction (XRD) can elucidate the crystallization pathways of lanthanide complexes. nih.govdntb.gov.ua This approach allows researchers to track the evolution of crystalline phases and identify transient intermediates during synthesis, providing a deeper understanding of the reaction kinetics and thermodynamics. nih.govdntb.gov.uaopenalex.org Applying these methods to the synthesis of Thulium(III) acetylacetonate could reveal how parameters like solvent, temperature, and reactant ratios influence the final product's structure and purity.

Other relevant in situ techniques include:

Time-resolved luminescence spectroscopy: To monitor the coordination environment of the Tm³⁺ ion during a reaction.

X-ray Absorption Spectroscopy (XAS): To probe the local atomic structure and oxidation state of thulium in real-time.

Raman and IR Spectroscopy: To track changes in ligand coordination and the formation of new chemical bonds during catalysis or decomposition. acs.org

These advanced characterization tools are essential for moving beyond static pictures of the compound and towards a dynamic understanding of its behavior in solution and during solid-state transformations. nih.gov

Theoretical Advancements in Predicting Thulium(III) Acetylacetonate Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and behavior of lanthanide complexes. rsc.org Future research will increasingly rely on theoretical advancements to guide experimental efforts, saving time and resources by pre-screening candidates and elucidating complex electronic structures. escholarship.org

For Thulium(III) acetylacetonate, DFT and time-dependent DFT (TDDFT) can be employed to predict a range of properties:

Molecular and Electronic Structure: Calculating bond lengths, coordination geometries, and the nature of the metal-ligand interaction. nih.gov

Spectroscopic Properties: Simulating UV-visible absorption and luminescence spectra to aid in the interpretation of experimental data. nih.gov

Thermodynamic Stability: Estimating formation energies and reaction enthalpies to predict the stability of different structural isomers or reaction products. acs.org

Reactivity and Catalytic Pathways: Modeling reaction mechanisms to understand catalytic cycles and predict activation barriers.

Recent computational studies on other lanthanide complexes have demonstrated the power of these methods. For instance, DFT calculations have been used to understand how ligand fluorination impacts the volatility of lanthanide complexes and to probe the non-trivial electronic structures arising from ligand field effects. rsc.orgresearchgate.net Applying these advanced computational protocols to Thulium(III) acetylacetonate can help rationalize its observed properties and predict its behavior in novel applications, guiding the design of new ligands to tune its functionality. acs.org

| Computational Method | Predicted Property | Significance for Future Research |

| Density Functional Theory (DFT) | Ground-state geometry, bond energies, electronic structure | Rational design of new ligands, prediction of stability and reactivity rsc.org |

| Time-Dependent DFT (TDDFT) | Electronic absorption and emission spectra | Interpretation of photophysical properties, design of luminescent materials nih.gov |

| Ab Initio Molecular Dynamics (AIMD) | Dynamic behavior in solution, solvation shell structure | Understanding solution-phase behavior and reaction mechanisms acs.org |

| Broken Symmetry DFT (BS-DFT) | Magnetic exchange coupling parameters | Prediction of magnetic properties for spintronic applications researchgate.net |

Sustainable Synthesis and Application of Thulium(III) Acetylacetonate Compounds

In line with the global push for green chemistry, a critical future direction is the development of sustainable methods for the synthesis and application of Thulium(III) acetylacetonate. Research in this area will focus on minimizing environmental impact by improving reaction efficiency, reducing waste, and utilizing less hazardous materials.

Future synthetic strategies will likely explore:

Greener Solvent Systems: Replacing traditional organic solvents with water, supercritical fluids, or ionic liquids.

Improved Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, such as the direct reaction between thulium hydroxide (B78521) and acetylacetone (B45752). wikipedia.org

Energy Efficiency: Utilizing microwave-assisted or ultrasonic synthesis to reduce reaction times and energy consumption. researchgate.net

The principles of green chemistry can be systematically applied to evaluate and improve existing synthesis protocols. ed.gov Beyond synthesis, the development of sustainable applications is paramount. This includes designing Thulium(III) acetylacetonate-based materials that are recyclable or biodegradable, and focusing on applications that address environmental challenges, such as catalysts for CO₂ conversion or components in energy-efficient lighting and displays. rsc.org Investigating the behavior and stability of these complexes in aqueous environments is also crucial for developing sustainable applications in biological systems or water-based industrial processes. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Thulium(III) acetylacetonate, and how do reaction conditions influence crystal structure and purity?

- Methodology : Thulium(III) acetylacetonate is typically synthesized via solvothermal methods using TmCl₃·xH₂O and acetylacetone in ethanol or methanol under reflux. Purity is ensured by controlling stoichiometric ratios (e.g., 1:3 metal-to-ligand ratio) and reaction time (12–24 hours). Recrystallization from ethanol or supercritical CO₂ (to avoid solvent residues) is recommended for high-purity crystals .

- Key parameters : Temperature (80–120°C), pH (adjusted with NH₃ or NaOH), and solvent polarity significantly affect ligand coordination and crystallinity. Elemental analysis (C, H, O) and FT-IR (to confirm β-diketonate ligand bonding at ~1520 cm⁻¹ and ~1380 cm⁻¹) are critical for validation .

Q. How can researchers characterize the ligand coordination environment in Thulium(III) acetylacetonate complexes?

- Methodology : Use a combination of:

- X-ray diffraction (XRD) : To determine crystal structure and confirm octahedral coordination of Tm³⁺ by three bidentate acetylacetonate ligands.

- FT-IR spectroscopy : To identify symmetric/asymmetric C-O stretching (1520–1600 cm⁻¹) and C-H bending modes (1250–1380 cm⁻¹) of the acetylacetonate ligand.

- Elemental analysis : To verify stoichiometry (e.g., Tm:C ratio) and hydration state (e.g., trihydrate vs. anhydrous forms) .

Q. What are the primary challenges in maintaining the stability of Thulium(III) acetylacetonate during storage and experimentation?

- Methodology :

- Storage : Store in airtight containers under inert gas (Ar/N₂) to prevent hydrolysis or oxidation. Hydrated forms (e.g., trihydrate) are more stable than anhydrous variants but may require desiccant packs.